2-((3-allyl-4-oxo-5-(thiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Beschreibung
The compound 2-((3-allyl-4-oxo-5-(thiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a thieno[2,3-d]pyrimidine derivative featuring a thioacetamide bridge and a 2,3-dihydrobenzo[b][1,4]dioxin substituent. Its synthesis likely involves alkylation of a thieno[2,3-d]pyrimidin-4-one core with chloroacetamide derivatives, as reported for analogous compounds (e.g., using sodium methylate and 2-chloroacetamides) . The allyl and thiophen-2-yl groups at the 3- and 5-positions, respectively, may enhance lipophilicity and π-π stacking interactions, while the dihydrodioxin moiety could improve solubility due to its oxygen-rich structure .
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S3/c1-2-7-26-22(28)20-15(18-4-3-10-31-18)12-32-21(20)25-23(26)33-13-19(27)24-14-5-6-16-17(11-14)30-9-8-29-16/h2-6,10-12H,1,7-9,13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJXJBOJCCBAQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC4=C(C=C3)OCCO4)SC=C2C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((3-allyl-4-oxo-5-(thiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure comprising:
- A thienyl group
- A pyrimidinyl group
- A benzo[dioxin] moiety
The molecular formula is with a molecular weight of approximately 510.7 g/mol. The structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The thienyl and pyrimidinyl groups can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, affecting signal transduction pathways critical for cell survival and proliferation.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of this compound. In vitro assays demonstrated that it can inhibit the growth of various cancer cell lines. For instance:
- Cell Line Studies : The compound showed significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations as low as 10 µM.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against Gram-positive and Gram-negative bacteria:
- Quorum Sensing Inhibition : It has been identified as a potential inhibitor of quorum sensing in Pseudomonas aeruginosa, which is crucial for biofilm formation and virulence factor production .
Neuroprotective Effects
Research suggests that the compound may have neuroprotective properties:
- Cognitive Enhancement : In animal models, it has shown promise in enhancing cognitive functions through modulation of neurotransmitter systems .
Case Studies
- Study on Antitumor Activity : A study by Noolvi et al. (2010) demonstrated that derivatives similar to this compound exhibited significant antitumor activity in vitro. The mechanism was linked to apoptosis induction in cancer cells.
- Quorum Sensing Inhibition Research : In a study published in RSC Advances, compounds structurally related to this one were shown to inhibit LasB quorum sensing in Pseudomonas aeruginosa, highlighting their potential as novel antimicrobial agents without contributing to antibiotic resistance .
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits growth of cancer cell lines | Noolvi et al., 2010 |
| Antimicrobial | Inhibits quorum sensing in Pseudomonas aeruginosa | RSC Advances |
| Neuroprotective | Enhances cognitive function in animal models | Study on cognitive effects |
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Substituent Effects on Solubility: The dihydrodioxin group in the target compound likely enhances aqueous solubility compared to fluorophenyl or quinoxalinyl groups due to its oxygen content .
Biological Activity : Compounds with chloroacetohydrazide substituents (e.g., ) exhibit moderate cytotoxicity (IC50 >5 µM), suggesting that the target’s acetamide group may modulate potency .
Synthetic Yields : The target compound’s synthesis may mirror high-yield methods (e.g., 90.2% for compound 4a) when optimized .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
